

Spectroscopic Properties of Trifluoromethoxy Substituted Boronic Acids: A Technical Guide

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Compound of Interest

Compound Name: (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of trifluoromethoxy substituted boronic acids, crucial compounds in medicinal chemistry and materials science. The introduction of the trifluoromethoxy ($-\text{OCF}_3$) group significantly influences the electronic properties and, consequently, the spectroscopic characteristics of arylboronic acids. This guide summarizes key spectroscopic data, details experimental methodologies, and provides a visual representation of a typical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of trifluoromethoxy substituted boronic acids. The presence of ^1H , ^{13}C , ^{11}B , and ^{19}F nuclei provides a wealth of information regarding the molecular structure and electronic environment.

NMR Spectroscopic Data

The following tables summarize the ^1H , ^{13}C , ^{19}F , and ^{11}B NMR chemical shifts (δ) and coupling constants (J) for the ortho-, meta-, and para-isomers of trifluoromethoxy phenylboronic acid in acetone- d_6 .^[1]

Table 1: ^1H NMR Data (acetone- d_6)^[1]

Compound	Position	δ (ppm)	Multiplicity	J (Hz)
2-(OCF ₃)C ₆ H ₄ B(OH) ₂	H3	7.61	ddd	$J_{H-H} = 7.6, J_{H-F} = 1.6$
	H4	7.51	ddd	$J_{H-H} = 7.6, J_{H-H} = 7.4, J_{H-F} = 1.0$
	H5	7.33	ddd	$J_{H-H} = 12.5, J_{H-H} = 7.4, J_{H-F} = 1.0$
	H6	7.91	dd	$J_{H-H} = 7.6, J_{H-H} = 1.6$
	B(OH) ₂	7.33	s	
3-(OCF ₃)C ₆ H ₄ B(OH) ₂	H2	7.84	s	
	H4	7.66	d	$J_{H-H} = 7.7$
	H5	7.43	t	$J_{H-H} = 7.7$
	H6	7.75	d	$J_{H-H} = 7.7$
	B(OH) ₂	7.20	s	
4-(OCF ₃)C ₆ H ₄ B(OH) ₂	H2, H6	7.95	d	$J_{H-H} = 8.3$
	H3, H5	7.33	d	$J_{H-H} = 8.3$
	B(OH) ₂	7.17	s	

Table 2: ¹³C NMR Data (acetone-d₆)[[1](#)]

Compound	Position	δ (ppm)	Multiplicity	J (Hz)
2-(OCF ₃)C ₆ H ₄ B(OH) ₂	C1	133.0	s	
	C2	148.4	q	³ J _{C-F} = 2.0
	C3	122.0	q	⁴ J _{C-F} = 1.0
	C4	131.7	s	
	C5	128.0	s	
	C6	136.6	s	
	OCF ₃	121.7	q	¹ J _{C-F} = 255.8
3-(OCF ₃)C ₆ H ₄ B(OH) ₂	C1	133.0 (br)	s	
	C2	134.1	s	
	C3	149.9	q	³ J _{C-F} = 1.7
	C4	126.1	s	
	C5	130.3	s	
	C6	129.5	s	
	OCF ₃	121.5	q	¹ J _{C-F} = 255.4
4-(OCF ₃)C ₆ H ₄ B(OH) ₂	C1	130.0 (br)	s	
	C2, C6	136.6	s	
	C3, C5	121.1	s	
	C4	151.7	q	³ J _{C-F} = 1.7
	OCF ₃	121.4	q	¹ J _{C-F} = 255.4

Table 3: ^{19}F and ^{11}B NMR Data (acetone-d₆)[1]

Compound	Nucleus	δ (ppm)	Multiplicity	J (Hz)
2- (OCF ₃)C ₆ H ₄ B(O H) ₂	^{19}F	-57.1	d	J _{H-F} = 1.6
^{11}B		29.5	s	
3- (OCF ₃)C ₆ H ₄ B(O H) ₂	^{19}F	-57.2	dd	J _{H-F} = 1.2, J _{H-F} = 1.2
^{11}B		29.4	s	
4- (OCF ₃)C ₆ H ₄ B(O H) ₂	^{19}F	-57.1	t	J _{H-F} = 1.2
^{11}B		29.5	s	

Experimental Protocol: NMR Spectroscopy[1]

NMR spectra were recorded on a Varian VNMRS-500 spectrometer operating at 500 MHz for ^1H , 125 MHz for ^{13}C , 160 MHz for ^{11}B , and 470 MHz for ^{19}F . All measurements were performed in acetone-d₆ at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (acetone-d₆: 2.05 ppm for ^1H and 29.84 ppm for ^{13}C) or an external standard (BF₃·Et₂O for ^{11}B and CFCl₃ for ^{19}F).

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily utilized to determine the acidity (pKa) of trifluoromethoxy substituted boronic acids. The absorbance of the acidic and basic forms of the boronic acid differs, allowing for the determination of the ionization constant through spectrophotometric titration.[2][3][4][5]

UV-Vis Spectroscopic Data

The pKa values for the isomers of trifluoromethoxy phenylboronic acid were determined using UV-Vis spectroscopy.[\[1\]](#) The UV-Vis spectra were recorded at various pH values to monitor the equilibrium between the boronic acid and its conjugate base.

Table 4: pKa Values Determined by UV-Vis Spectrophotometry[\[1\]](#)

Compound	pKa
2-(OCF ₃)C ₆ H ₄ B(OH) ₂	9.46 ± 0.08
3-(OCF ₃)C ₆ H ₄ B(OH) ₂	7.80 ± 0.05
4-(OCF ₃)C ₆ H ₄ B(OH) ₂	7.92 ± 0.04

Experimental Protocol: UV-Vis Spectroscopy for pKa Determination[\[1\]](#)

UV-Vis spectra were recorded on a Unicam UV 300 spectrophotometer. A stock solution of the boronic acid was prepared in methanol. A series of buffer solutions with varying pH values were prepared. For each measurement, a small aliquot of the stock solution was added to the buffer solution in a quartz cuvette. The spectra were recorded over a range of 200-400 nm. The pKa was determined by analyzing the change in absorbance at a specific wavelength as a function of pH.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within the trifluoromethoxy substituted boronic acids.

FT-IR Spectroscopy

While specific FT-IR data for trifluoromethoxy phenylboronic acids is not readily available in the reviewed literature, data for the closely related 3,5-bis(trifluoromethyl)phenylboronic acid provides a representative example of the expected vibrational modes.[\[6\]](#)

Table 5: Representative FT-IR Data for 3,5-bis(trifluoromethyl)phenylboronic acid[\[6\]](#)

Wavenumber (cm ⁻¹)	Assignment
3357	O-H stretching
1360-1000	C-F stretching
~1057	Strong C-F stretching

Experimental Protocol: FT-IR Spectroscopy[6]

The FT-IR spectrum of 3,5-bis(trifluoromethyl)phenylboronic acid was recorded using a PerkinElmer Spectrum One FTIR spectrometer in the region of 4000–400 cm⁻¹. The sample was prepared as a KBr pellet. The spectrum was recorded with a scanning speed of 10 cm⁻¹ min⁻¹ and a spectral resolution of 4.0 cm⁻¹.

Raman Spectroscopy

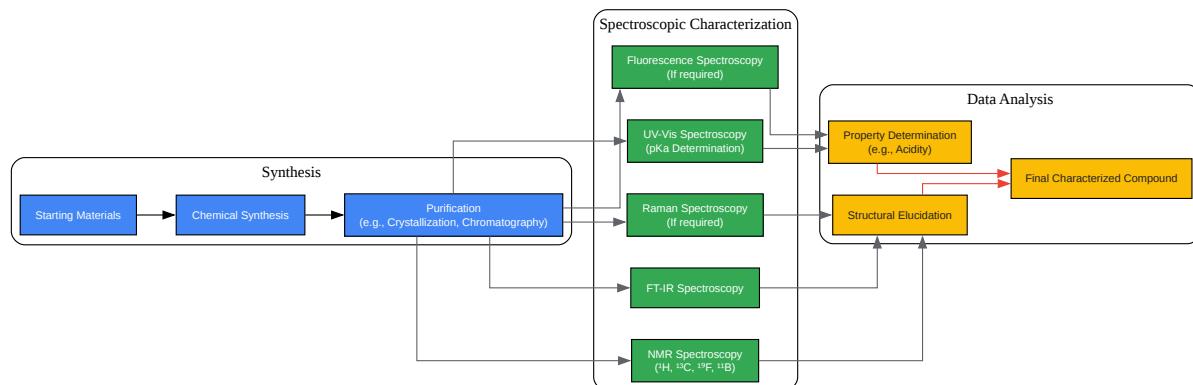
Specific Raman spectroscopic data for trifluoromethoxy substituted boronic acids were not identified in the surveyed literature.

Fluorescence Spectroscopy

Fluorescence spectroscopic data for trifluoromethoxy substituted boronic acids is not extensively reported in the literature. Arylboronic acids, in general, are not strongly fluorescent but can be derivatized to create fluorescent sensors, particularly for saccharides.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of trifluoromethoxy substituted boronic acids.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a centralized resource for the spectroscopic properties of trifluoromethoxy substituted boronic acids. The comprehensive NMR and UV-Vis data, along with detailed experimental protocols, offer a valuable starting point for researchers in the field. While a complete set of vibrational and fluorescence spectroscopic data for these specific compounds is not yet widely available in the literature, the representative data and methodologies presented here serve as a useful reference for further investigation and characterization of this important class of molecules.

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